2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
This compound is a cyclopenta[c]pyrazole derivative featuring a 1,1-dioxothiolan-3-yl substituent at the 2-position and an N-[2-(trifluoromethyl)phenyl]carboxamide group at the 3-position. The cyclopenta[c]pyrazole core is a rigid bicyclic system that enhances metabolic stability compared to monocyclic pyrazoles .
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)13-5-1-2-6-15(13)22-17(25)16-12-4-3-7-14(12)23-24(16)11-8-9-28(26,27)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAZEILMTPRJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the thiolane ring and the cyclopenta[c]pyrazole core. Common reagents used in these reactions include various chlorinated compounds and sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substitution reactions can occur at the trifluoromethyl group or the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications, substituents, and biological activities. Below is a detailed analysis:
Structural Analogues
Key Observations
- Core Rigidity vs.
- Sulfur-Containing Moieties : The 1,1-dioxothiolan group distinguishes it from thiophene-based analogs (e.g., ), possibly enhancing solubility via sulfone polarity .
- Trifluoromethylphenyl Group: This electron-withdrawing substituent may increase metabolic stability compared to methyl or cyano groups in analogs (e.g., 926261-82-7 ).
Biological Activity
The compound 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a cyclopenta[c]pyrazole core, a thiolane moiety, and a trifluoromethyl-substituted phenyl group. The presence of the dioxo group contributes to its reactivity and biological interactions.
Antiparasitic Activity
Recent studies have shown that derivatives of compounds similar to the one exhibit significant antiparasitic activity. For instance, compounds with a similar thiolane structure have demonstrated effectiveness against Leishmania and Trypanosoma species. These studies often utilize the MTT assay to evaluate cytotoxicity and measure the effective concentration (EC50) required to achieve 50% inhibition of parasite viability.
Table 1: Summary of Antiparasitic Activity
| Compound Name | Target Parasite | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Leishmania | <10 | Induces oxidative stress |
| Compound B | Trypanosoma | <25 | Inhibits trypanothione reductase |
| Target Compound | Leishmania | TBD | TBD |
Cytotoxic Effects
The compound's cytotoxicity has been assessed in various cancer cell lines. The MTT assay results indicated that it can significantly reduce cell viability at specific concentrations. The selectivity index is crucial for determining its safety profile compared to standard chemotherapeutic agents.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 5 |
| MCF-7 | 20 | 4 |
| A549 | 30 | 3 |
The biological activity of this compound is thought to involve several mechanisms:
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels within cells, leading to apoptosis in parasites and cancer cells.
- Enzyme Inhibition : The compound may act as an allosteric inhibitor of key enzymes involved in cellular metabolism, such as trypanothione reductase (TR), disrupting redox balance and promoting cell death.
- Cell Cycle Arrest : Evidence suggests that the compound could interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
Case Studies
A notable study investigated the effects of this compound on Leishmania donovani using in vitro models. The results indicated a marked reduction in parasite viability correlating with increased ROS levels and mitochondrial dysfunction. This study highlights the potential for developing this compound as a therapeutic agent against leishmaniasis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
